

Application Note: Quantification of Oseltamivir Acid in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Oseltamivir Acid Hydrochloride*

Cat. No.: *B586592*

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Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Oseltamivir Acid (Oseltamivir Carboxylate), the active metabolite of Oseltamivir, in human plasma. The protocol employs a straightforward sample preparation technique and utilizes a triple quadrupole mass spectrometer to achieve high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[1][2]

Introduction

Oseltamivir is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections.[1] Following oral administration, it is rapidly and extensively converted by hepatic esterases to its active metabolite, Oseltamivir Acid (Oseltamivir Carboxylate).[1] Accurate quantification of Oseltamivir Acid in biological matrices is crucial for assessing the pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for the determination of Oseltamivir Acid in human plasma using LC-MS/MS, a technique renowned for its specificity, sensitivity, and speed.

Experimental

Materials and Reagents

- Oseltamivir Acid reference standard
- Oseltamivir Acid-d3 or Oseltamivir Acid-C13-d3 (Internal Standard, IS)[2][3]
- HPLC-grade acetonitrile, methanol, and water
- Formic acid and ammonium formate
- Human plasma (with sodium fluoride/potassium oxalate as anticoagulant to inhibit esterase activity)[4][5]

Sample Preparation

A protein precipitation method is employed for sample preparation due to its simplicity and efficiency.[4]

- Allow plasma samples to thaw at room temperature.
- To 100 μ L of plasma, add 300 μ L of a protein precipitation solution (acetonitrile or methanol) containing the internal standard (e.g., Oseltamivir Acid-d3 at 100 ng/mL).[4]
- Vortex the mixture for 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at 16,000 x g for 8 minutes.[4]
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot (e.g., 10 μ L) of the supernatant into the LC-MS/MS system.[4]

Alternatively, solid-phase extraction (SPE) can be utilized for cleaner extracts, especially when lower limits of quantification are required.[2][3][6]

Liquid Chromatography

Column: A C18 analytical column is suitable for the separation of Oseltamivir Acid. A common choice is a Symmetry C18, 100 mm x 4.6 mm, 5 μ m column.[2][3]

Mobile Phase:

- Mobile Phase A: 10 mM Ammonium formate in water[2][3]
- Mobile Phase B: Acetonitrile[2][3]

Gradient Conditions: A gradient elution can be optimized to ensure good peak shape and separation from endogenous plasma components. A typical run time is 2-4 minutes.[2][3][5]

Time (min)	Flow Rate (mL/min)	%A	%B
0.0	0.6	70	30
1.5	0.6	30	70
2.0	0.6	30	70
2.1	0.6	70	30
3.5	0.6	70	30

Column Temperature: 40°C[5] Injection Volume: 10 µL[4]

Mass Spectrometry

Mass Spectrometer: A triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), Positive[1][3] Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Oseltamivir Acid	285.1	138.1
Oseltamivir Acid-d3 (IS)	288.1	138.1

Note: The precursor ion for Oseltamivir (the prodrug) is m/z 313.1, and a common product ion is m/z 166.2. This method can be adapted to simultaneously quantify both the prodrug and its active metabolite.[2][3][6]

Results and Discussion

Linearity and Sensitivity

The method demonstrates excellent linearity over a wide concentration range. Typical calibration curves are linear from 2.0 ng/mL to 800 ng/mL for Oseltamivir Acid in human plasma.^{[2][3]} The lower limit of quantification (LLOQ) is consistently achieved at 2.0 ng/mL, with some methods reporting LLOQs as low as 0.34 ng/mL.^{[4][7]}

Precision and Accuracy

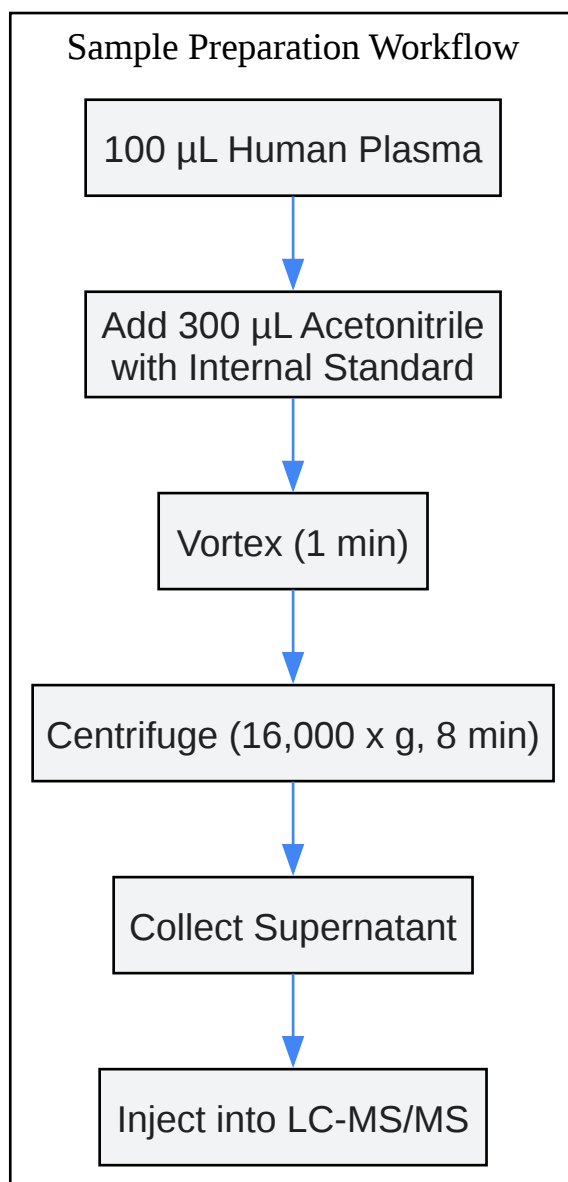
The intra- and inter-day precision and accuracy are well within the acceptable limits as per regulatory guidelines. The precision, expressed as the relative standard deviation (%RSD), is typically less than 15%, and the accuracy is within 85-115%.^{[4][5]}

Analyte	Concentration Range (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Oseltamivir Acid	2.0 - 800	< 10%	< 10%	95 - 105%

Recovery

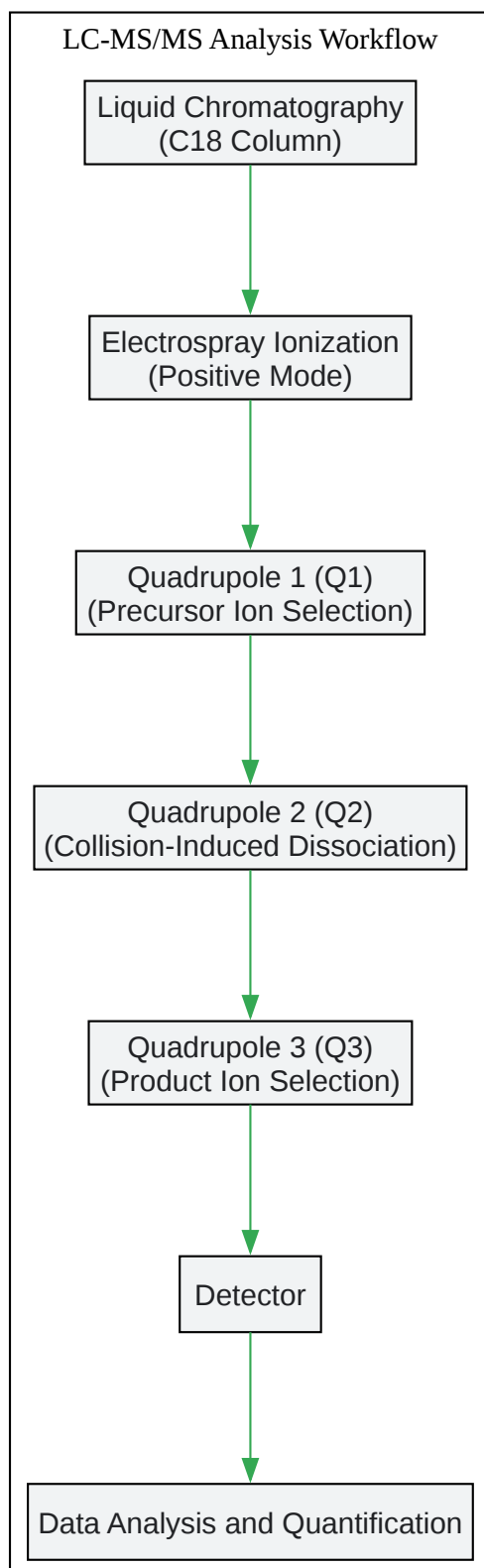
The extraction recovery of Oseltamivir Acid from human plasma is consistent and high, typically exceeding 90%.^{[2][3]}

Workflow and Pathway Diagrams



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Caption: A schematic of the sample preparation workflow.



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Caption: The workflow of the LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Oseltamivir Acid in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research or clinical setting. The method has been shown to be accurate and precise, meeting the requirements for pharmacokinetic and bioequivalence studies.[1]

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